molecular formula C21H27NO4S B2726606 2-(4-tert-butylphenyl)sulfonyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline CAS No. 671200-94-5

2-(4-tert-butylphenyl)sulfonyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline

Cat. No. B2726606
CAS RN: 671200-94-5
M. Wt: 389.51
InChI Key: JSVZKBNUSQFPIM-UHFFFAOYSA-N
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Description

This compound is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products . THIQ-based compounds, including this one, have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Scientific Research Applications

Chemical Reactions and Mechanisms

The study by Baciocchi et al. (2006) explores the photooxygenation of tert-alkyl phenyl sulfides, highlighting the role of superoxide anion in the C–S bond cleavage, which is a key reaction mechanism relevant to derivatives of isoquinoline like 2-(4-tert-butylphenyl)sulfonyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline. This research provides insights into how sulfide radical cations decay without apparent C–S bond rupture, suggesting a back electron transfer process with reduced species. The findings indicate a different pathway in the presence of oxygen, leading to significant C–S bond cleavage products through the decomposition of a thiadioxirane formed by the reaction of sulfide radical cation with O2− (Baciocchi et al., 2006).

Phase Equilibria in Mixtures

Domańska et al. (2012) investigated the phase equilibria of binary and ternary mixtures involving isoquinolinium ionic liquids, demonstrating the immiscibility in the liquid phase with an upper critical solution temperature (UCST) observed in all mixtures. This study provides valuable data for understanding the solubility and miscibility of compounds related to isoquinoline, which can be essential for formulating certain pharmaceuticals and chemicals (Domańska et al., 2012).

Synthesis of 3-Arylsulfonylquinolines

Zhang et al. (2016) developed a new method for synthesizing 3-arylsulfonylquinoline derivatives through tert-butyl hydroperoxide mediated cycloaddition, offering a straightforward route to the formation of a C-S bond and quinoline ring in one step. This innovation could have implications for the synthesis of compounds similar to 2-(4-tert-butylphenyl)sulfonyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline, enhancing the efficiency of producing these types of molecules (Zhang et al., 2016).

Photoluminescence and Thermal Studies

Tan et al. (2018) presented a study on organic solvents-soluble zinc(II) and cadmium(II) complexes based on 2-aryl substituted-8-hydroxyquinoline, showing strong yellow-orange luminescence. Although this research does not directly mention 2-(4-tert-butylphenyl)sulfonyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline, it provides insights into the photoluminescence properties of structurally related compounds, which could be relevant for their application in luminescent materials (Tan et al., 2018).

Photochemical and Thermal Synthesis

Bonnet et al. (2003) discussed the photochemical and thermal synthesis of polypyridine ruthenium(II) complexes, shedding light on ligand interchange reactions that can be applicable to the synthesis and study of compounds like 2-(4-tert-butylphenyl)sulfonyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline. This research helps understand the stability and reactivity of such complexes under various conditions (Bonnet et al., 2003).

properties

IUPAC Name

2-(4-tert-butylphenyl)sulfonyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO4S/c1-21(2,3)17-6-8-18(9-7-17)27(23,24)22-11-10-15-12-19(25-4)20(26-5)13-16(15)14-22/h6-9,12-13H,10-11,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSVZKBNUSQFPIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-tert-butylphenyl)sulfonyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline

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